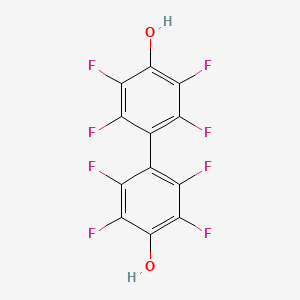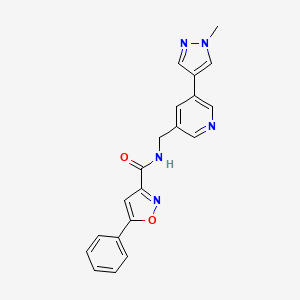
N-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-5-苯基噁唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, an isoxazole ring, and a phenyl ring . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .科学研究应用
代谢途径和药物处置
对具有类似于“N-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-5-苯基异恶唑-3-甲酰胺”结构特征的化合物进行的研究通常会探究其代谢途径,旨在了解它们如何被人体处理。例如,对特定药物代谢的研究可以揭示它们如何转化为活性或非活性代谢物、它们的排泄途径以及对药物疗效和安全性的影响。这些知识对于开发具有最佳吸收、分布、代谢和排泄 (ADME) 特征的药物至关重要,可增强治疗效果,同时最大程度地减少不良反应 (Renzulli 等,2011)。
环境和饮食暴露
对杂环胺的研究,包括与“N-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-5-苯基异恶唑-3-甲酰胺”相关的杂环胺,延伸到环境和饮食暴露。这些化合物通常在高温烹饪肉类时形成,已经对其潜在健康影响进行了研究。对致癌杂环胺在人类饮食中存在的研究及其在生物样品中的检测突出了了解此类化合物暴露来源和影响的重要性。这些研究的见解可以为公共卫生建议和减轻接触潜在致癌物的策略提供信息 (Ushiyama 等,1991)。
潜在治疗应用
在结构或功能上与“N-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-5-苯基异恶唑-3-甲酰胺”相关的化合物可能表现出有希望的治疗应用。通过靶向特定受体或酶,这些分子可以为治疗各种疾病(包括神经退行性疾病、癌症和代谢疾病)提供新的途径。正在进行的研究旨在识别和优化此类化合物以用于临床,利用其独特的化学特性开发既有效又安全的创新疗法 (Balani 等,1995)。
毒理学评估
评估“N-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-5-苯基异恶唑-3-甲酰胺”等化合物的毒理学特征对于确定它们对人类使用的安全性至关重要。研究通常侧重于识别潜在的遗传毒性或致癌作用,了解作用机制,并评估与接触相关的风险。此类研究对于确保作为药物引入或在环境中发现的新化学物质不会对人类构成不适当的健康风险至关重要 (Moonen 等,2004)。
作用机制
Target of Action
The primary target of this compound is the ribosomal s6 kinase p70S6Kβ (S6K2) . This kinase plays a crucial role in the regulation of cell growth and proliferation by promoting protein synthesis.
Biochemical Pathways
The inhibition of S6K2 affects the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, proliferation, and survival. The downstream effects of this inhibition can lead to reduced protein synthesis and cell growth .
Result of Action
The molecular and cellular effects of the compound’s action include reduced protein synthesis and cell growth due to the inhibition of S6K2. This can potentially lead to the suppression of tumor growth in cancers where S6K2 is overactive .
属性
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-25-13-17(12-23-25)16-7-14(9-21-11-16)10-22-20(26)18-8-19(27-24-18)15-5-3-2-4-6-15/h2-9,11-13H,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVCSMKDSRWFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2994661.png)
![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)
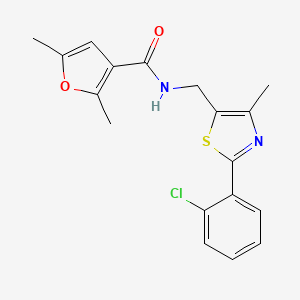

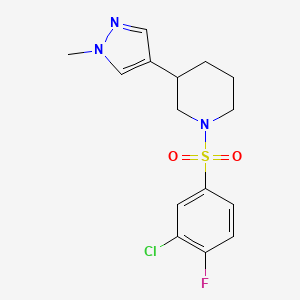
![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)
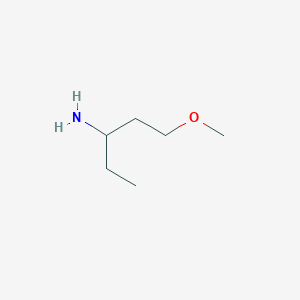
![2-[(4-Methoxyphenyl)methylene]butanedioic acid](/img/structure/B2994672.png)
![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
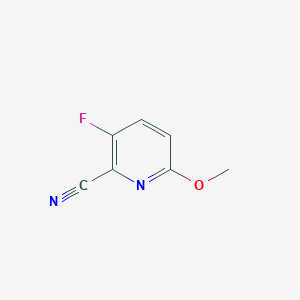
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)

